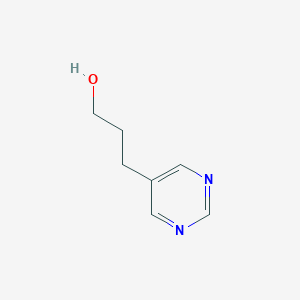

3-(Pyrimidin-5-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-5-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRMYOKASADLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597690 | |

| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174456-29-2 | |

| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyrimidin 5 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-(Pyrimidin-5-yl)propan-1-ol is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Specifically, the proton at the C2 position of the pyrimidine ring is expected to be the most deshielded due to the inductive effect of the two adjacent nitrogen atoms, likely appearing as a singlet around δ 9.0 ppm. The protons at the C4 and C6 positions are chemically equivalent and are expected to appear as a singlet further upfield, around δ 8.5 ppm.

The protons of the propan-1-ol side chain will be observed in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the pyrimidine ring (-CH₂-Ar) is expected to resonate as a triplet at approximately δ 2.8 ppm. The methylene group adjacent to the hydroxyl group (-CH₂-OH) would likely appear as a triplet around δ 3.7 ppm. The central methylene group of the propyl chain (-CH₂-CH₂-CH₂-) is expected to be a multiplet, specifically a quintet or sextet, around δ 1.9 ppm due to coupling with the adjacent methylene groups. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the concentration and solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (pyrimidine) | ~9.0 | Singlet |

| H-4, H-6 (pyrimidine) | ~8.5 | Singlet |

| -CH₂-Ar | ~2.8 | Triplet |

| -CH₂-CH₂-CH₂- | ~1.9 | Multiplet |

| -CH₂-OH | ~3.7 | Triplet |

Carbon-13 (¹³C) NMR Spectral Analysis

In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyrimidine ring are expected to have chemical shifts in the downfield region, typically between δ 120 and 160 ppm. The C2 carbon is anticipated to be the most deshielded, with a chemical shift around δ 158 ppm. The C4 and C6 carbons are expected to be equivalent and resonate at approximately δ 155 ppm, while the C5 carbon, which is attached to the propan-1-ol side chain, would likely appear around δ 130 ppm.

The carbon atoms of the propan-1-ol side chain will be found in the upfield region of the spectrum. The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) is expected at around δ 60 ppm. The carbon of the methylene group attached to the pyrimidine ring (-CH₂-Ar) would likely be observed around δ 30 ppm, and the central methylene carbon (-CH₂-CH₂-CH₂-) is anticipated to have a chemical shift of approximately δ 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (pyrimidine) | ~158 |

| C-4, C-6 (pyrimidine) | ~155 |

| C-5 (pyrimidine) | ~130 |

| -CH₂-OH | ~60 |

| -CH₂-CH₂-CH₂- | ~32 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks are expected between the protons of the adjacent methylene groups in the propan-1-ol chain. Specifically, the triplet at δ 2.8 ppm (-CH₂-Ar) would show a correlation with the multiplet at δ 1.9 ppm (-CH₂-CH₂-CH₂-), which in turn would show a correlation with the triplet at δ 3.7 ppm (-CH₂-OH).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments of the propan-1-ol side chain carbons by showing cross-peaks between the proton signals at δ 2.8, 1.9, and 3.7 ppm and their corresponding carbon signals at approximately δ 30, 32, and 60 ppm, respectively. Similarly, the pyrimidine proton signals would correlate with their directly attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the pyrimidine ring and the propan-1-ol side chain. A key correlation would be expected between the protons of the methylene group adjacent to the pyrimidine ring (δ 2.8 ppm) and the C5 carbon of the pyrimidine ring (δ 130 ppm), as well as the C4 and C6 carbons (δ 155 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₀N₂O), the expected molecular weight is approximately 138.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 138.

The fragmentation pattern would likely involve initial cleavage of the propan-1-ol side chain. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org Alpha-cleavage next to the oxygen atom would result in the loss of a CH₂OH radical, leading to a fragment at m/z 107. Another likely fragmentation is the loss of a water molecule (dehydration), which would produce a peak at m/z 120. libretexts.org Cleavage of the bond between the first and second carbon of the propyl chain could lead to the formation of a stable pyrimidin-5-ylmethyl cation at m/z 107. Further fragmentation of the pyrimidine ring itself is also possible, leading to smaller characteristic fragments. iosrjournals.orgsapub.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

|---|---|

| 138 | [M]⁺ (Molecular Ion) |

| 120 | [M - H₂O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. researchgate.netresearchgate.net

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. C-H stretching vibrations of the aliphatic propyl chain would be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring is expected to appear just above 3000 cm⁻¹. researchgate.net

The characteristic vibrations of the pyrimidine ring would include C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region. researchgate.netjst.go.jp A C-O stretching vibration for the primary alcohol would be expected in the 1050-1150 cm⁻¹ range. The fingerprint region, below 1400 cm⁻¹, would contain a complex pattern of signals corresponding to various bending and stretching vibrations, which are unique to the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N, C=C Stretch (pyrimidine) | 1400-1600 |

X-ray Crystallography for Solid-State Structure Determination of Related Pyrimidine-Propanol Conjugates

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself is not publicly available, analysis of related pyrimidine-propanol conjugates in the solid state can provide insights into the likely molecular conformation and intermolecular interactions.

In the solid state, it is expected that the molecule would adopt a conformation that minimizes steric hindrance. The propanol (B110389) side chain would likely be oriented away from the pyrimidine ring. A significant feature of the crystal packing would be the presence of intermolecular hydrogen bonding involving the hydroxyl group of the propanol moiety. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules. The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic heterocyclic compounds like pyrimidine and its derivatives, the most common electronic transitions observed in the UV-Vis region are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The pyrimidine ring itself exhibits characteristic UV absorption bands. The π → π* transitions in the pyrimidine nucleus typically occur at shorter wavelengths (higher energy) and have high molar absorptivity. The n → π* transitions, which involve the non-bonding electrons of the nitrogen atoms, generally appear at longer wavelengths (lower energy) and are of significantly lower intensity.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the pyrimidine chromophore. The propan-1-ol substituent at the 5-position is an alkyl group with a terminal hydroxyl group. As an auxochrome, this substituent is not expected to significantly conjugate with the pyrimidine ring and, therefore, would likely have a minimal effect on the position of the primary absorption bands. A slight bathochromic (shift to longer wavelengths) or hypsochromic (shift to shorter wavelengths) shift might be observed compared to unsubstituted pyrimidine, along with potential changes in the molar absorptivity (hyperchromic or hypochromic effects), due to the electronic influence of the substituent on the aromatic system.

The solvent used for spectroscopic analysis can also influence the absorption spectrum. Polar solvents may cause shifts in the λmax values, particularly for n → π* transitions, due to interactions with the non-bonding electrons.

Without experimental data, a precise quantitative analysis is not possible. However, based on the general spectroscopic properties of 5-substituted pyrimidines, it can be anticipated that this compound would exhibit UV absorption maxima characteristic of the pyrimidine ring system.

Table 1: Anticipated UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |

| π → π | Shorter Wavelength Region | High |

| n → π | Longer Wavelength Region | Low |

Note: This table is based on theoretical expectations for pyrimidine derivatives and is not derived from experimental data for this compound.

Further empirical research is required to determine the precise UV-Vis spectroscopic parameters for this compound and to fully elucidate its electronic properties.

Chemical Reactivity and Transformation Studies of 3 Pyrimidin 5 Yl Propan 1 Ol

Reactivity of the Pyrimidine (B1678525) Nitrogen Heteroatoms

The pyrimidine ring system contains two nitrogen atoms at positions 1 and 3, which significantly influence its electronic properties and reactivity. wikipedia.org These nitrogen atoms possess lone pairs of electrons, but their availability for participating in chemical reactions, particularly as bases or nucleophiles, is markedly reduced due to the inductive electron-withdrawing effect of the second nitrogen atom and the sp² hybridization of the ring. bhu.ac.in

This diminished electron density makes the pyrimidine ring system significantly less basic than pyridine. wikipedia.orgbhu.ac.in Consequently, reactions such as protonation and alkylation at the nitrogen atoms are more difficult to achieve. wikipedia.org The pKa value for a protonated pyrimidine is 1.23, which is substantially lower than the 5.30 pKa of protonated pyridine, quantitatively illustrating its weaker basicity. wikipedia.orgbhu.ac.in When reactions like protonation or N-alkylation do occur, they typically take place at only one of the two nitrogen atoms, as the initial modification further deactivates the ring towards a second electrophilic attack on the other nitrogen. wikipedia.org

| Compound | Structure | pKa of Conjugate Acid | Reference |

|---|---|---|---|

| Pyrimidine |  | 1.23 | wikipedia.orgbhu.ac.in |

| Pyridine |  | 5.30 | wikipedia.orgbhu.ac.in |

Chemical Transformations of the Primary Alcohol Functionality (e.g., Oxidation, Esterification, Etherification)

The 3-hydroxypropyl substituent provides a reactive site for various functional group interconversions, typical of a primary alcohol. These transformations allow for the synthesis of a diverse range of derivatives from the parent 3-(pyrimidin-5-yl)propan-1-ol molecule.

Oxidation: The primary alcohol can be oxidized to yield either 3-(pyrimidin-5-yl)propanal (B13630015) or 3-(pyrimidin-5-yl)propanoic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would favor the formation of the aldehyde. In contrast, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the corresponding carboxylic acid. ajchem-a.com

Esterification: The alcohol readily undergoes esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. medcraveonline.commedcraveonline.com For example, reaction with acetic anhydride (B1165640) in the presence of a base catalyst would yield 3-(pyrimidin-5-yl)propyl acetate. This transformation is a common strategy for modifying the physicochemical properties of a molecule. medcraveonline.com

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide) to produce the corresponding ether, such as 5-(3-methoxypropyl)pyrimidine.

| Transformation | Reagent(s) | Expected Product | Product Structure |

|---|---|---|---|

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | 3-(Pyrimidin-5-yl)propanal | |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄) | 3-(Pyrimidin-5-yl)propanoic acid | |

| Esterification | Acetic Anhydride, Pyridine | 3-(Pyrimidin-5-yl)propyl acetate | |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 5-(3-Methoxypropyl)pyrimidine |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The electronic nature of the pyrimidine ring heavily dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): Due to the presence of two electronegative nitrogen atoms, the pyrimidine ring is π-deficient and thus strongly deactivated towards electrophilic attack. wikipedia.orgbhu.ac.in This makes SEAr reactions significantly more difficult than for benzene (B151609) or pyridine. wikipedia.org The positions C2, C4, and C6 are the most electron-deficient. The C5 position is the least deactivated and is generally the site where electrophilic substitution occurs if the reaction can be forced, often requiring activating substituents on the ring. wikipedia.org In this compound, the C5 position is already substituted, and therefore, further electrophilic substitution on the ring at the remaining C2, C4, or C6 positions is highly unfavorable.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, provided a suitable leaving group (such as a halide) is present. wikipedia.orgnih.govnih.gov The ability of the ring nitrogen atoms to stabilize the negative charge of the intermediate (a Meisenheimer complex) facilitates this reaction type. bhu.ac.in While this compound itself lacks a leaving group for direct SNAr, derivatives such as 2-chloro-5-(3-hydroxypropyl)pyrimidine would be expected to readily react with various nucleophiles (e.g., amines, alkoxides) to displace the chloride. bhu.ac.innih.gov

| Ring Position | Reactivity towards Electrophiles (SEAr) | Reactivity towards Nucleophiles (SNAr) | Reference |

|---|---|---|---|

| C2 | Very Low | High (with leaving group) | wikipedia.orgbhu.ac.in |

| C4 | Very Low | High (with leaving group) | wikipedia.orgbhu.ac.in |

| C5 | Relatively Higher (least deactivated) | Low | wikipedia.org |

| C6 | Very Low | High (with leaving group) | wikipedia.orgbhu.ac.in |

Regioselectivity and Stereoselectivity Considerations in Synthetic Reactions

Regioselectivity: The structure of this compound presents distinct regions for potential chemical reactions, leading to predictable regioselectivity.

Nitrogen Heteroatoms: As discussed, electrophilic attack (e.g., protonation) will regioselectively occur at one of the two ring nitrogen atoms. wikipedia.org

Pyrimidine Ring: Electrophilic substitution, if it could be forced, would be directed to the C5 position, which is already occupied. Nucleophilic substitution would be highly regioselective for the C2, C4, and C6 positions in derivatives containing a leaving group. wikipedia.orgbhu.ac.in

Side Chain: Transformations involving the propyl chain are highly regioselective for the terminal primary alcohol, as it is the most reactive functional group on the chain.

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes a relevant consideration only in reactions that introduce a new chiral center. For instance, if the corresponding carboxylic acid derivative, 3-(pyrimidin-5-yl)propanoic acid, were to be reacted with a chiral amine to form an amide, a pair of diastereomers could be formed. Similarly, the synthesis of chiral derivatives could be achieved using stereoselective methods. Although specific studies on this molecule are not prevalent, general principles of asymmetric synthesis could be applied to generate enantiomerically enriched products if desired for specific applications. rsc.org

Theoretical Chemistry and Computational Modeling of 3 Pyrimidin 5 Yl Propan 1 Ol and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the properties of pyrimidine (B1678525) derivatives. ijcce.ac.ir DFT methods, such as those utilizing the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, offer a balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. plu.mxafricanjournalofbiomedicalresearch.com For 3-(Pyrimidin-5-yl)propan-1-ol, these calculations can elucidate the fundamental characteristics that govern its behavior at a molecular level.

The electronic properties of a molecule are critical to understanding its reactivity and are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ijcce.ac.ir The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. dergipark.org.trnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govresearchgate.net

Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. dergipark.org.trdergipark.org.tr For pyrimidine derivatives, the nitrogen atoms typically create electronegative regions (colored red or yellow on an MEP map), indicating sites prone to electrophilic attack, while other parts of the molecule may be electropositive (blue), indicating sites for nucleophilic attack. dergipark.org.trnih.gov

Table 1: Representative Quantum Chemical Descriptors for Pyrimidine Derivatives (Calculated via DFT)

| Descriptor | Value | Significance |

| EHOMO | -6.5 to -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. nih.gov |

| Dipole Moment | 2.0 to 4.0 Debye | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

The flexible propan-1-ol side chain of this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis is used to identify the most stable (lowest energy) conformers and to understand the energy barriers between them. The rotation around the single bonds connecting the pyrimidine ring to the side chain and within the side chain itself gives rise to different geometric isomers. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, interactions with solvent molecules, and binding to macromolecules like proteins. nano-ntp.com

For this compound, an MD simulation would typically place the molecule in a simulated box of water to mimic physiological conditions. The simulation would track the trajectory of all atoms over a period of nanoseconds, revealing how the molecule behaves in an aqueous environment. mdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's structure from a reference conformation, indicating its stability over the simulation time. nih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. tandfonline.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, which is relevant for solubility and interaction studies. mdpi.com

When studying derivatives as potential drug candidates, MD simulations are invaluable for assessing the stability of a ligand-protein complex, confirming that the molecule remains bound to its target in a stable conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. nih.gov

For derivatives of this compound, a QSAR study would involve synthesizing or computationally designing a set of related molecules with varied substituents. The biological activity of these compounds would then be measured and correlated with calculated molecular descriptors using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). nih.gov

Commonly used descriptors in QSAR studies for pyrimidine derivatives include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Topological Descriptors: Descriptors that quantify molecular shape, size, and branching.

3D-MoRSE Descriptors: Three-dimensional representation of a molecule's structure based on electron scattering. nih.gov

A successful QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov SAR provides more qualitative insights, identifying key structural features (pharmacophores) that are essential for activity.

Table 2: Hypothetical QSAR Descriptors for a Series of Pyrimidine Derivatives

| Compound | Substituent (R) | LogP (Hydrophobicity) | Molecular Weight | H-Bond Donors | Predicted Activity (IC50, µM) |

| Derivative 1 | -H | 1.5 | 154.19 | 1 | 10.5 |

| Derivative 2 | -CH3 | 2.0 | 168.22 | 1 | 8.2 |

| Derivative 3 | -Cl | 2.2 | 188.64 | 1 | 5.1 |

| Derivative 4 | -OCH3 | 1.4 | 184.22 | 1 | 9.7 |

In Silico Predictions of Chemical Reactivity and Stability

In silico methods are highly effective for predicting the chemical reactivity and stability of molecules like this compound. These predictions are often derived from the quantum chemical parameters calculated using DFT. nih.gov

Global reactivity descriptors can provide a quantitative measure of a molecule's stability and reactivity:

Hardness (η): Calculated from the HOMO-LUMO gap, it measures resistance to change in electron distribution. A harder molecule is less reactive. nih.gov

Softness (S): The inverse of hardness, it indicates a molecule's polarizability and reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.net

The stability of pyrimidine derivatives can also be assessed by simulating their behavior under different conditions, such as exposure to various pH levels or potential metabolic enzymes. mdpi.com Computational tools can predict sites of metabolism, identifying which parts of the molecule are most likely to be modified by enzymes like cytochrome P450. This information is critical for designing molecules with improved stability and desired pharmacokinetic properties. mdpi.com

Applications of 3 Pyrimidin 5 Yl Propan 1 Ol and Its Derivatives in Advanced Chemical and Interdisciplinary Research

Role as a Chemical Precursor and Building Block in the Synthesis of Complex Molecules

The 3-(pyrimidin-5-yl)propan-1-ol structure is a versatile starting point in organic synthesis. The terminal hydroxyl group of the propanol (B110389) side chain is a key functional handle that can be readily converted into other functional groups, such as amines, aldehydes, or carboxylic acids, thereby enabling its integration into a wide array of more complex molecular architectures.

A significant application of this scaffold is demonstrated in the synthesis of potent enzyme inhibitors. For instance, the amine analog, 3-(pyrimidin-5-yl)propan-1-amine, which can be synthesized from the parent alcohol, serves as a crucial precursor for creating amide bonds. This reactivity is leveraged in the development of N-(piperidin-3-yl)pyrimidine-5-carboxamides, a class of compounds investigated as renin inhibitors. nih.govbldpharm.com In these syntheses, the pyrimidine-containing amine is coupled with a carboxylic acid counterpart to form the final complex molecule. This highlights the role of the this compound framework as a foundational element for constructing sophisticated molecules with specific biological targets. nih.gov

Scaffold for the Design and Development of Bioactive Compounds

The pyrimidine (B1678525) core of this compound is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This designation is due to the pyrimidine ring's ability to interact with a multitude of biological targets through hydrogen bonding and pi-stacking interactions, often improving the pharmacokinetic properties of a drug candidate. researchgate.net

In rational drug design, the pyrimidine ring is frequently employed as a bioisostere for other aromatic systems, such as benzene (B151609) or other heteroaryl rings. unisi.it Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking interactions of endogenous molecules like the adenine (B156593) ring of ATP with kinase enzymes. rsc.orgnih.gov This mimicry allows pyrimidine-based compounds to fit into the active sites of various enzymes and receptors, making the scaffold a valuable component in designing targeted therapies. google.comacs.org

Derivatives built upon the pyrimidine scaffold have shown significant potential as inhibitors of various enzymes critical in disease pathways. The structural versatility of pyrimidine allows for modifications that can be tailored to target the active sites of specific enzymes with high affinity and selectivity. researchgate.net

For example, certain pyrimidine derivatives have been investigated as inhibitors of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, which are targets in diabetes management. researchgate.net In the realm of cancer therapy, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been designed and synthesized as selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in inflammatory and autoimmune diseases.

| Compound Class | Target Enzyme | Inhibitory Activity | Therapeutic Area |

|---|---|---|---|

| Pyrimidine derivatives | α-Glucosidase | Kᵢ values in the range of 17.37 ± 1.11 to 253.88 ± 39.91 nM | Diabetes |

| Pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | IC₅₀ values in the low nanomolar range | Inflammatory Diseases |

| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Potent inhibition reported | Cancer |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Kᵢ value of 0.979 μM | Cancer |

This table presents a selection of research findings on pyrimidine derivatives as enzyme inhibitors. rsc.orgresearchgate.net

The pyrimidine scaffold is particularly prominent in the design of kinase inhibitors. mdpi.com Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the natural binding of adenine. rsc.org This fundamental interaction makes the pyrimidine core an excellent starting point for developing potent and selective kinase inhibitors.

Structure-based drug design has been used to optimize pyrimidine derivatives to target specific kinases. For instance, pyrazolo[3,4-d]pyrimidines have been developed as inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK) and vascular endothelial growth factor receptor (VEGFR). rsc.orgnih.gov By modifying the substituents at various positions on the pyrimidine ring, researchers can enhance binding affinity and selectivity for the target kinase, exploiting subtle differences in the ATP-binding pockets across the kinome.

The broad biological activity of pyrimidine derivatives has led to their extensive investigation in several therapeutic areas.

Anti-inflammatory Agents: Pyrimidine compounds have been shown to exhibit anti-inflammatory effects by inhibiting key mediators of inflammation, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov By selectively inhibiting COX-2, these agents can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Antimicrobial Agents: The pyrimidine nucleus is a component of many compounds with significant antimicrobial activity. These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. bldpharm.com The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Anticancer Agents: Pyrimidine derivatives are among the most important classes of anticancer agents. mdpi.com Their anticancer activity stems from various mechanisms, including the inhibition of protein kinases involved in cancer cell proliferation and survival, and the disruption of nucleic acid synthesis. mdpi.com The well-known chemotherapy drug 5-fluorouracil (B62378) is a pyrimidine analog. Many modern targeted therapies are kinase inhibitors based on pyrimidine or fused pyrimidine scaffolds. mdpi.com

| Therapeutic Area | Target/Mechanism | Example Compound Class | Observed Effect |

|---|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX-2) Inhibition | Substituted Pyrimidines | Selective inhibition of COX-2 over COX-1 |

| Antimicrobial | Bacterial & Fungal Targets | Thieno[2,3-d]pyrimidine derivatives | Excellent activity against various microbial strains |

| Anticancer | Protein Kinase Inhibition | Pyrazolo[3,4-d]pyrimidines | Inhibition of cancer cell proliferation |

| Anticancer | DNA Intercalation/Topoisomerase II Inhibition | Pyrimidine-hydrazone derivatives | Inhibitory activity on proliferation of multiple cancer cell lines |

This table summarizes the diverse applications of pyrimidine-based scaffolds in different therapeutic areas. nih.govrsc.org

Development of Chemical Libraries Based on the this compound Scaffold for High-Throughput Screening

The this compound scaffold is an ideal candidate for the construction of chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target.

The concept of using privileged scaffolds like pyrimidine is central to creating focused libraries with a higher probability of containing bioactive molecules. By starting with a common core, such as this compound, and systematically adding a diverse range of chemical building blocks to its functional handles, a large library of related but structurally distinct compounds can be generated.

A powerful modern approach is DNA-Encoded Library Technology (DELT). In this method, a pyrimidine scaffold can be attached to a unique DNA tag. Through iterative cycles of chemical synthesis, where different building blocks are added, and DNA ligation, where corresponding DNA tags are added, vast libraries containing billions of unique molecules can be created. These libraries can then be screened against a protein target in a single experiment, with the active compounds identified by sequencing their DNA tags. The pyrimidine core is well-suited for this technology, providing a stable and versatile foundation for generating diverse, drug-like molecules for discovery campaigns.

Potential in Materials Science and Advanced Functional Materials

The unique structural characteristics of this compound and its derivatives, namely the nitrogen-rich pyrimidine core and the reactive terminal hydroxyl group, position them as promising building blocks for the development of advanced functional materials. These functionalities allow for their integration into complex architectures through both non-covalent interactions and covalent polymerization, opening avenues in supramolecular chemistry and polymer science.

Supramolecular Chemistry: Harnessing Non-Covalent Interactions

The pyrimidine ring is a versatile component in supramolecular chemistry due to its capacity for forming multiple, directional hydrogen bonds and engaging in π-π stacking interactions. The nitrogen atoms at the 1 and 3 positions of the pyrimidine ring can act as hydrogen bond acceptors, while the C-H bonds of the ring can also participate in weaker hydrogen bonding. This predictable and directional nature of hydrogen bonding is a cornerstone of crystal engineering, enabling the construction of well-defined, self-assembling solid-state structures.

The propan-1-ol side chain of this compound introduces a crucial hydrogen bond donor (the hydroxyl group), which can interact with the hydrogen bond accepting nitrogen atoms of the pyrimidine ring of an adjacent molecule. This donor-acceptor pairing can lead to the formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. These synthons can guide the self-assembly of the molecules into one-, two-, or three-dimensional networks. For instance, research on pyrimidine derivatives has demonstrated the formation of complex, flower-shaped supramolecular structures driven by hierarchical non-covalent interactions. nih.gov

Furthermore, the aromatic nature of the pyrimidine ring facilitates π-π stacking interactions, which can further stabilize the supramolecular assemblies and influence their electronic and photophysical properties. The interplay of these non-covalent forces—hydrogen bonding and π-π stacking—is critical in designing new crystalline materials with desired properties.

Polymers: Incorporating Functionality into Macromolecular Chains

The hydroxyl group of this compound provides a reactive site for the incorporation of the pyrimidine moiety into various polymer backbones. This is particularly relevant in the synthesis of polyesters, polyethers, and polyurethanes, where the alcohol functionality can react with carboxylic acids, epoxides, or isocyanates, respectively. By integrating the pyrimidine unit as a pendant group or as part of the main chain, the resulting polymers can acquire enhanced thermal, mechanical, and functional properties.

For example, the introduction of pyrimidine rings into polyurethane foams has been shown to significantly improve their thermal stability. nih.govnih.gov The rigid, aromatic structure of the pyrimidine nucleus can increase the stiffness of the polymer chains and raise the glass transition temperature. Moreover, the nitrogen-rich pyrimidine moiety can contribute to enhanced flame retardancy.

The specific properties of polymers derived from this compound would be influenced by the nature of the polymer backbone and the concentration of the pyrimidine units. The ability to modify the pyrimidine ring or the propanol chain in derivatives of this compound offers a pathway to fine-tune the properties of the resulting polymers for specific applications.

Below is a table summarizing the potential contributions of the structural features of this compound and its derivatives to the properties of advanced materials.

| Structural Feature | Interaction/Reaction Type | Potential Impact on Material Properties | Example Application Area |

| Pyrimidine Ring | Hydrogen Bond Acceptor | Directs self-assembly in supramolecular structures, enhances polymer chain interactions. | Crystal engineering, liquid crystals. |

| π-π Stacking | Stabilizes supramolecular architectures, influences electronic properties. | Organic electronics, sensors. | |

| Rigidity and Aromaticity | Increases thermal stability and mechanical strength of polymers. | High-performance polymers, flame retardant materials. | |

| Propan-1-ol Side Chain | Hydrogen Bond Donor | Participates in the formation of strong, directional hydrogen bonds in supramolecular networks. | Self-healing materials, molecular gels. |

| Reactive Hydroxyl Group | Allows for covalent incorporation into polymer chains (e.g., polyurethanes, polyesters). | Functional polymers, polymer coatings. | |

| Flexible Aliphatic Spacer | Provides flexibility to the polymer backbone, can influence liquid crystalline phase behavior. | Liquid crystal displays, smart materials. |

While direct experimental data on materials specifically derived from this compound is not extensively available, the well-established principles of supramolecular chemistry and polymer science strongly suggest its potential as a valuable component in the design of novel functional materials. Future research in this area could lead to the development of new polymers with superior thermal and mechanical properties, as well as sophisticated supramolecular systems with applications in sensing, catalysis, and beyond.

Q & A

How can the synthetic yield of 3-(pyrimidin-5-yl)propan-1-ol be optimized in multi-step reactions?

Methodological Answer:

Optimization involves:

- Catalyst selection : Use of lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates, as demonstrated in analogous pyrimidine-propanol syntheses .

- Solvent control : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and intermediate stability.

- Temperature gradients : Stepwise temperature adjustments (e.g., 0°C for nucleophilic substitutions, room temperature for cyclization) minimize side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients enhances purity (>95%) .

What advanced techniques confirm the crystal structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and hydrogen-bonding networks .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess molecular geometry and packing interactions .

- Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to ensure consistency between solution and solid-state structures .

How do structural modifications (e.g., hydroxyl group position) impact the compound’s bioactivity?

Methodological Answer:

- Comparative studies : Synthesize analogs like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol and assess hydrogen-bonding capacity via titration assays .

- Biological assays : Measure binding affinity to target enzymes (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization .

- Computational modeling : Perform DFT calculations to predict electronic effects of substituents on reactivity .

What experimental strategies resolve contradictions in NMR and mass spectrometry data?

Methodological Answer:

- High-resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for halogenated impurities) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrimidine vs. propanol protons) .

- Dynamic NMR : Detect conformational exchange in flexible propanol chains under variable temperatures .

How can polymorphic forms of this compound be characterized for stability studies?

Methodological Answer:

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions .

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to distinguish crystalline vs. amorphous phases .

- Hygroscopicity tests : Expose polymorphs to controlled humidity and monitor structural changes via Raman spectroscopy .

What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., pyrimidine-binding kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability and ligand-binding kinetics .

- Free-energy calculations : Apply MM-PBSA to quantify binding affinities and guide structure-activity relationship (SAR) studies .

How can reaction intermediates be trapped and characterized during synthesis?

Methodological Answer:

- In-situ FTIR monitoring : Track carbonyl reduction steps (e.g., ketone → alcohol) in real-time .

- Cryogenic quenching : Halt reactions at -78°C and isolate intermediates via rapid filtration .

- EPR spectroscopy : Detect radical intermediates in oxidation steps (e.g., persulfate-mediated reactions) .

What strategies mitigate racemization in chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to enhance enantioselectivity .

- Circular dichroism (CD) : Verify optical purity and monitor racemization under reaction conditions .

How does solvent polarity influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Kamlet-Taft parameters : Correlate solvent polarity (π*) with reaction rates in SNAr reactions .

- Kinetic studies : Compare reaction progress in DMSO (polar aprotic) vs. ethanol (protic) using GC-MS .

- Computational solvent models : Predict solvation effects using COSMO-RS in Gaussian .

What protocols ensure reproducibility in scaling up this compound synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

- Process analytical technology (PAT) : Implement inline NIR probes for real-time monitoring of critical quality attributes .

- Batch records : Document deviations (e.g., impurity profiles) using LC-MS and adjust purification protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.